molecular formula C9H9BrN6O B14911661 n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide

n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide

Cat. No.: B14911661
M. Wt: 297.11 g/mol
InChI Key: HIEHEUARRAVPLW-UHFFFAOYSA-N
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Description

n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a methyl group, as well as a tetrazole ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of 6-methylpyridine, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step would involve the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and cycloaddition partners. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyridine and tetrazole derivatives.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and tetrazole derivatives, such as:

  • n-(5-Chloro-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
  • n-(5-Bromo-6-ethylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide

Uniqueness

The uniqueness of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H9BrN6O

Molecular Weight

297.11 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C9H9BrN6O/c1-6-7(10)2-3-8(12-6)13-9(17)4-16-5-11-14-15-16/h2-3,5H,4H2,1H3,(H,12,13,17)

InChI Key

HIEHEUARRAVPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CN2C=NN=N2)Br

Origin of Product

United States

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